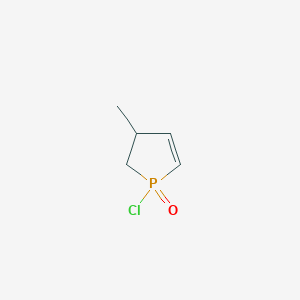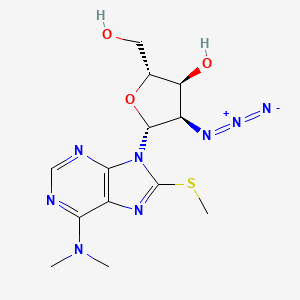
2'-Azido-2'-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by the presence of an azido group at the 2’ position, a deoxy modification, and a methylsulfanyl group at the 8 position of the adenosine base. These modifications impart unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Azidation: The 2’ hydroxyl group of the adenosine derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deoxygenation: The 2’ position is deoxygenated to form the deoxy derivative.
Methylation: The N,N-dimethylation is achieved using methyl iodide (CH3I) and a base such as sodium hydride (NaH).
Thioether Formation: The methylsulfanyl group is introduced at the 8 position using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include organotin hydrides for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include amines, substituted derivatives, and oxidized sulfur compounds.
Scientific Research Applications
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides for studying nucleic acid chemistry.
Biology: The compound is used in biochemical studies to investigate the role of modified nucleosides in biological processes.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine involves its incorporation into nucleic acids. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The compound can also interfere with nucleic acid synthesis and function, leading to potential antiviral and anticancer effects. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar compounds to 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine include:
2’-Azido-2’-deoxyadenosine: Lacks the N,N-dimethyl and methylsulfanyl modifications.
2’-Azido-2’-deoxy-N,N-dimethyladenosine: Lacks the methylsulfanyl modification.
2’-Azido-2’-deoxy-8-(methylsulfanyl)adenosine: Lacks the N,N-dimethyl modification.
The uniqueness of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine lies in its combination of modifications, which confer distinct chemical and biological properties that are not present in the similar compounds listed above.
Properties
CAS No. |
64864-81-9 |
|---|---|
Molecular Formula |
C13H18N8O3S |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4-azido-5-[6-(dimethylamino)-8-methylsulfanylpurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O3S/c1-20(2)10-8-11(16-5-15-10)21(13(17-8)25-3)12-7(18-19-14)9(23)6(4-22)24-12/h5-7,9,12,22-23H,4H2,1-3H3/t6-,7-,9-,12-/m1/s1 |
InChI Key |
MPUCGXNCXUCWNW-GRIPGOBMSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])SC |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=C(N2C3C(C(C(O3)CO)O)N=[N+]=[N-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
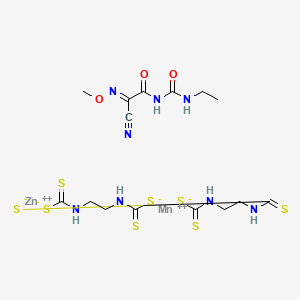
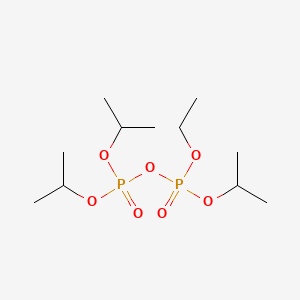


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
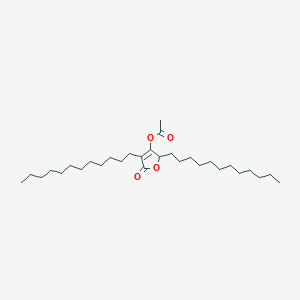
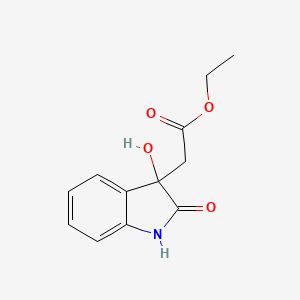

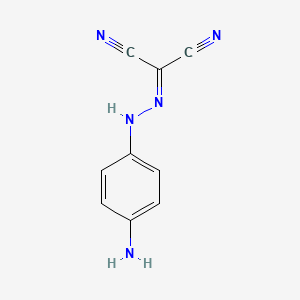
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
